N-去甲基苯达莫司汀

描述

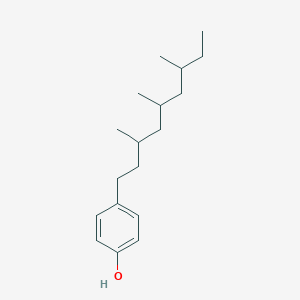

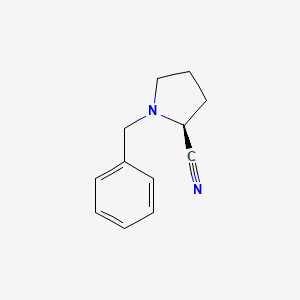

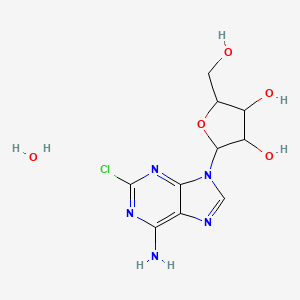

N-desmethyl Bendamustine is an active metabolite of the chemotherapeutic agent bendamustine. Bendamustine is a bifunctional alkylating agent used primarily in the treatment of chronic lymphocytic leukemia and non-Hodgkin’s lymphoma . N-desmethyl Bendamustine is formed through the demethylation of the benzimidazole ring in bendamustine by the cytochrome P450 isoform CYP1A2 .

科学研究应用

N-去甲基苯达莫司汀具有多种科学研究应用:

作用机制

N-去甲基苯达莫司汀主要通过其作为烷化剂的作用发挥其作用。它与 DNA 形成共价键,导致链内和链间交联。 这些交联会导致 DNA 损伤,最终导致细胞死亡 . 该化合物靶向快速分裂的细胞,使其对癌细胞有效 .

类似化合物:

γ-羟基苯达莫司汀: 苯达莫司汀的另一种代谢产物,具有类似但较弱的作用.

单羟基苯达莫司汀: 一种具有较低细胞毒性的次要代谢产物.

二羟基苯达莫司汀: 苯达莫司汀代谢过程中形成的另一种次要代谢产物.

独特性: N-去甲基苯达莫司汀因其特定的形成途径及其作为苯达莫司汀的活性代谢产物的作用而独一无二。 它形成 DNA 交联和诱导细胞死亡的能力使其成为癌症研究和治疗中宝贵的化合物 .

生化分析

Biochemical Properties

N-Desmethylbendamustine plays a significant role in biochemical reactions, particularly in the inhibition of cell proliferation. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the cytochrome P450 enzyme CYP1A2, which is responsible for its formation from bendamustine . Additionally, N-Desmethylbendamustine inhibits the proliferation of non-cancerous peripheral blood leukocytes and lymphoma cells, indicating its potential as an anti-cancer agent .

Cellular Effects

N-Desmethylbendamustine exerts several effects on different types of cells and cellular processes. It has been shown to inhibit the proliferation of non-cancerous peripheral blood leukocytes and various lymphoma cell lines, including SU-DHL-1, SU-DHL-9, and Daudi lymphoma cells . This inhibition is achieved through the induction of DNA damage and subsequent apoptosis. N-Desmethylbendamustine also influences cell signaling pathways, gene expression, and cellular metabolism by causing DNA strand breaks and activating DNA damage response mechanisms .

Molecular Mechanism

The molecular mechanism of N-Desmethylbendamustine involves its ability to crosslink DNA and produce single- and double-strand breaks. These breaks lead to the activation of DNA damage response pathways and apoptosis . N-Desmethylbendamustine also inhibits mitotic checkpoints and induces mitotic catastrophe, further contributing to its anti-cancer effects . The compound’s interactions with DNA and its ability to cause extensive and durable DNA damage distinguish it from other alkylating agents .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Desmethylbendamustine have been observed to change over time. The compound is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity . The stability and degradation of N-Desmethylbendamustine are influenced by its interaction with the cytochrome P450 enzyme CYP1A2 . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with higher concentrations of the compound associated with increased probability of nausea or infection .

Dosage Effects in Animal Models

The effects of N-Desmethylbendamustine vary with different dosages in animal models. Higher concentrations of the compound have been associated with increased cytotoxicity and adverse effects, such as nausea and infection . The threshold effects observed in these studies indicate that careful dosage management is necessary to minimize toxic effects while maximizing therapeutic benefits .

Metabolic Pathways

N-Desmethylbendamustine is involved in metabolic pathways mediated by the cytochrome P450 enzyme CYP1A2 . This enzyme catalyzes the oxidative demethylation of bendamustine to form N-Desmethylbendamustine . The compound’s involvement in these metabolic pathways affects its overall pharmacokinetic profile and contributes to its therapeutic effects .

Transport and Distribution

The transport and distribution of N-Desmethylbendamustine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is rapidly distributed following intravenous infusion, with a triphasic elimination pattern . The intermediate phase represents the effective half-life of N-Desmethylbendamustine, while the terminal phase contributes minimally to its overall systemic exposure .

Subcellular Localization

N-Desmethylbendamustine’s subcellular localization affects its activity and function. The compound’s ability to crosslink DNA and induce DNA damage response mechanisms is influenced by its localization within the cell nucleus . Additionally, post-translational modifications and targeting signals may direct N-Desmethylbendamustine to specific cellular compartments, further modulating its effects .

准备方法

合成路线和反应条件: N-去甲基苯达莫司汀的合成涉及苯达莫司汀的去甲基化。 该过程通常使用细胞色素 P450 酶,特别是 CYP1A2 . 反应条件包括这些酶的存在和适当的辅因子以促进去甲基化过程。

工业生产方法: N-去甲基苯达莫司汀的工业生产遵循类似的原理,但规模更大。该过程涉及使用包含必要酶和底物的生物反应器来有效地生产该化合物。 对反应进行监控和控制以确保高产率和纯度 .

化学反应分析

反应类型: N-去甲基苯达莫司汀经历多种类型的化学反应,包括:

氧化: 该反应由细胞色素 P450 酶促进,导致形成各种代谢产物.

还原: 虽然不太常见,但在特定条件下会发生还原反应。

取代: N-去甲基苯达莫司汀可以参与取代反应,特别是涉及其官能团的反应。

常见试剂和条件:

氧化: 细胞色素 P450 酶、氧气和辅因子。

还原: 还原剂如硼氢化钠。

取代: 根据具体反应,各种亲核试剂和亲电试剂。

主要形成的产物: 这些反应形成的主要产物包括 γ-羟基苯达莫司汀和其他少量代谢产物 .

相似化合物的比较

γ-hydroxybendamustine: Another metabolite of bendamustine with similar but less potent effects.

Monohydroxy-bendamustine: A minor metabolite with lower cytotoxic potential.

Dihydroxy-bendamustine: Another minor metabolite formed during the metabolism of bendamustine.

Uniqueness: N-desmethyl Bendamustine is unique due to its specific formation pathway and its role as an active metabolite of bendamustine. Its ability to form DNA crosslinks and induce cell death makes it a valuable compound in cancer research and therapy .

属性

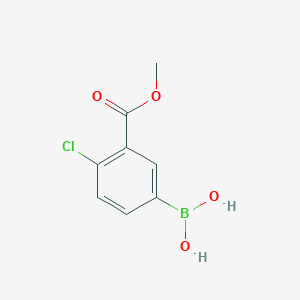

IUPAC Name |

4-[6-[bis(2-chloroethyl)amino]-1H-benzimidazol-2-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19Cl2N3O2/c16-6-8-20(9-7-17)11-4-5-12-13(10-11)19-14(18-12)2-1-3-15(21)22/h4-5,10H,1-3,6-9H2,(H,18,19)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZIKXXNXMYQPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N(CCCl)CCCl)NC(=N2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41515-13-3 | |

| Record name | N-Desmethylbendamustine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041515133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESMETHYLBENDAMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/542SRM4E31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。